molecular formula C5H7NO4 B1473616 (S)-2-oxo-1,3-oxazinane-6-carboxylic acid CAS No. 2091605-38-6

(S)-2-oxo-1,3-oxazinane-6-carboxylic acid

Cat. No. B1473616
M. Wt: 145.11 g/mol
InChI Key: XSJJNSBNJNVTIE-VKHMYHEASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-2-oxo-1,3-oxazinane-6-carboxylic acid, commonly referred to as oxazinane-6-carboxylic acid or OXC, is a naturally occurring organic compound that is commonly used as a synthetic building block in organic chemistry. OXC is a versatile reagent that can be used for a variety of purposes, such as the synthesis of amino acids, peptides, and other organic compounds. It is also used in the synthesis of pharmaceuticals and other biologically active compounds. OXC has been extensively studied in recent years, and its potential applications are numerous.

Scientific Research Applications

OXC has a wide range of applications in scientific research. It can be used as a reagent in the synthesis of various organic compounds, such as amino acids, peptides, and other biologically active compounds. OXC has also been used in the synthesis of pharmaceuticals, such as anticoagulants and anti-inflammatory drugs. In addition, OXC has been used in the synthesis of enzymes and other proteins. OXC has also been used in the synthesis of polymers, such as polycarbonates and polyurethanes.

Mechanism Of Action

OXC is an oxidizing agent, and its mechanism of action involves the transfer of electrons from the OXC molecule to the target molecule. This results in the oxidation of the target molecule and the formation of a new compound. OXC is also capable of forming complexes with other molecules, which can further facilitate its reactivity.

Biochemical And Physiological Effects

OXC has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes involved in the metabolism of carbohydrates and lipids, as well as the activity of enzymes involved in the synthesis of proteins. OXC has also been shown to inhibit the activity of enzymes involved in the synthesis of nucleic acids. In addition, OXC has been shown to have anti-inflammatory and antiviral properties.

Advantages And Limitations For Lab Experiments

The use of OXC in lab experiments has a number of advantages. OXC is a relatively inexpensive reagent, and it is readily available. In addition, OXC is relatively stable and can be stored for long periods of time. Furthermore, OXC is a relatively non-toxic compound, and it does not produce any hazardous by-products. However, OXC can be difficult to handle due to its reactivity and its tendency to form complexes with other molecules.

Future Directions

The potential future directions of OXC are numerous. OXC has been used in the synthesis of a variety of organic compounds and pharmaceuticals, and further research could lead to the development of more efficient and cost-effective synthetic methods. In addition, further research could lead to the development of new applications for OXC, such as the synthesis of polymers and other materials. Furthermore, further research could lead to the development of new therapeutic applications for OXC, such as the treatment of various diseases. Finally, further research could lead to the development of new methods for the detection and quantification of OXC in biological samples.

properties

IUPAC Name

(6S)-2-oxo-1,3-oxazinane-6-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7NO4/c7-4(8)3-1-2-6-5(9)10-3/h3H,1-2H2,(H,6,9)(H,7,8)/t3-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSJJNSBNJNVTIE-VKHMYHEASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(=O)OC1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CNC(=O)O[C@@H]1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

145.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-2-oxo-1,3-oxazinane-6-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(S)-2-oxo-1,3-oxazinane-6-carboxylic acid
Reactant of Route 6
(S)-2-oxo-1,3-oxazinane-6-carboxylic acid

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